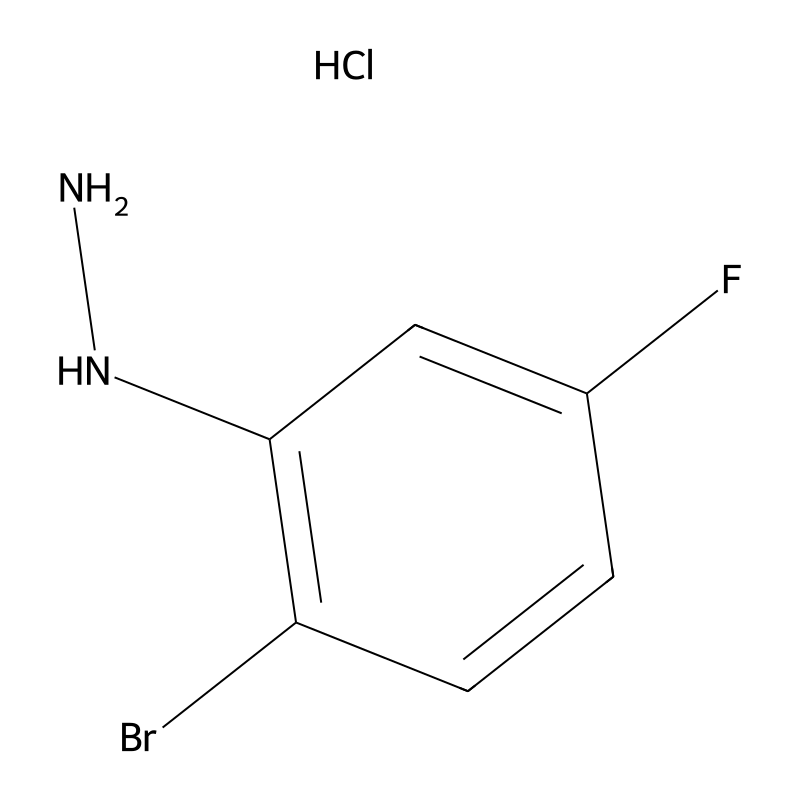(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a chemical compound characterized by its unique structure, which includes a hydrazine functional group attached to a phenyl ring that is further substituted with bromine and fluorine atoms. This compound is notable for its potential applications in medicinal chemistry and various
There is no current scientific literature describing a specific mechanism of action for (2-Bromo-5-fluorophenyl)hydrazine hydrochloride.
Due to the lack of documented research on this specific compound, it's important to consider the potential hazards associated with similar structures:
Medicinal Chemistry
- Drug Discovery: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride has been studied as a potential building block for the development of new drugs. Its structure can be modified to create various derivatives that may possess desired pharmacological properties. However, further research is needed to determine its efficacy and safety in specific disease contexts. Source: A review article on the use of hydrazine derivatives in medicinal chemistry, published in the journal Molecules: )
Material Science
- Organic Synthesis: This compound can be used as a starting material for the synthesis of other complex organic molecules. Its reactive functional groups (hydrazine and bromo-fluoro) allow for further chemical transformations, potentially leading to novel materials with specific properties. Source: A product description of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride on a chemical supplier website: )
- Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
- Reduction Reactions: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride can undergo reduction, leading to the formation of amines.
- Nucleophilic Substitution: The bromine atom can be substituted in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
These reactions are facilitated by the electronic effects of the bromine and fluorine substituents, which can stabilize reaction intermediates or enhance nucleophilicity.
Research indicates that compounds containing hydrazine moieties exhibit various biological activities, including:
- Anticancer Properties: Some studies have suggested that hydrazine derivatives may inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity: Compounds similar to (2-Bromo-5-fluorophenyl)hydrazine hydrochloride have shown potential as antimicrobial agents against various pathogens.
- Neuroprotective Effects: Certain hydrazine derivatives are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound may be predicted using computational methods such as quantitative structure-activity relationship modeling, which assesses the correlation between chemical structure and biological effects .
The synthesis of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride typically involves several steps:
- Formation of the Hydrazine: The initial step may involve the reaction of 2-bromo-5-fluoroaniline with hydrazine hydrate.
- Hydrochloride Salt Formation: The resulting hydrazine compound can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
- Purification: Common purification techniques include recrystallization or chromatography to isolate the desired product from by-products.
These methods leverage standard organic synthesis techniques and can be adapted based on available reagents and desired purity levels.
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride has several applications:
- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
- Research Tool: Used in studies related to drug development, especially in exploring new anticancer agents or antimicrobial compounds.
- Analytical Chemistry: It may be employed in analytical methods for detecting specific biomolecules due to its reactive nature.
Interaction studies are crucial for understanding how (2-Bromo-5-fluorophenyl)hydrazine hydrochloride interacts with biological systems. These studies often involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
- Toxicity Profiling: Assessing potential toxic effects on various cell lines to determine safety profiles.
- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, often using computational modeling alongside experimental data .
Several compounds share structural similarities with (2-Bromo-5-fluorophenyl)hydrazine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromoaniline | Brominated aniline | Common precursor in dye synthesis |
| 5-Fluoroaniline | Fluorinated aniline | Used in pharmaceuticals for enhanced properties |
| Phenylhydrazine | Simple phenyl-hydrazine | Basic structure without halogen substituents |
| 3-Bromo-4-fluoroaniline | Similar halogen substitutions | Different position of halogens affects reactivity |
| 4-Methylphenylhydrazine | Methyl substitution on phenyl | Potentially different biological activity |
The uniqueness of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and biological interactions compared to other similar compounds.








